6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione
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Overview
Description
6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a hydroxyl group at position 3, and two keto groups at positions 2 and 4 on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione typically involves the reaction of 6,7-dichloroquinazoline with hydroxylating agents. One common method is the reaction of 6,7-dichloroquinazoline with sodium hydroxide in an aqueous medium, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a quinone derivative.
Reduction: The keto groups at positions 2 and 4 can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorine atoms at positions 6 and 7 can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication, respectively. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-2-cyano-3-hydroxyquinazoline: Similar structure but with a cyano group at position 2.
6,7-Dichloro-3-hydroxyquinoline: Lacks the keto groups at positions 2 and 4.
6,7-Dichloro-3-hydroxy-1H-quinazoline: Lacks one of the keto groups.
Uniqueness
6,7-Dichloro-3-hydroxy-1H-quinazoline-2,4-dione is unique due to the presence of both keto groups at positions 2 and 4, which contribute to its distinct chemical reactivity and biological activity. This structural feature allows it to interact with a broader range of molecular targets compared to its analogs .
Properties
Molecular Formula |
C8H4Cl2N2O3 |
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Molecular Weight |
247.03 g/mol |
IUPAC Name |
6,7-dichloro-3-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O3/c9-4-1-3-6(2-5(4)10)11-8(14)12(15)7(3)13/h1-2,15H,(H,11,14) |
InChI Key |
URXMQPMLTVUBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N(C2=O)O |
Origin of Product |
United States |
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